3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate
CAS No.:
Cat. No.: VC14981275
Molecular Formula: C29H27NO6
Molecular Weight: 485.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C29H27NO6 |
|---|---|
| Molecular Weight | 485.5 g/mol |
| IUPAC Name | (3-benzyl-4-methyl-2-oxochromen-7-yl) 4-(phenylmethoxycarbonylamino)butanoate |
| Standard InChI | InChI=1S/C29H27NO6/c1-20-24-15-14-23(18-26(24)36-28(32)25(20)17-21-9-4-2-5-10-21)35-27(31)13-8-16-30-29(33)34-19-22-11-6-3-7-12-22/h2-7,9-12,14-15,18H,8,13,16-17,19H2,1H3,(H,30,33) |
| Standard InChI Key | FXDKVXJOXULLDB-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)CCCNC(=O)OCC3=CC=CC=C3)CC4=CC=CC=C4 |
Introduction
3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate is a complex organic compound that belongs to the coumarin family, which is known for its diverse biological activities. This compound combines elements of coumarins with a protected amino acid moiety, suggesting potential applications in pharmaceutical chemistry, particularly in drug design and synthesis.
Synthesis and Preparation
The synthesis of 3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate typically involves multiple steps:
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Coumarin Synthesis: The initial step involves synthesizing the coumarin backbone, often through a Perkin reaction or a Knoevenagel condensation.
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Benzyl and Methyl Group Introduction: The benzyl and methyl groups are introduced at the appropriate positions on the coumarin ring.
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Attachment of the Protected Amino Acid Moiety: The final step involves attaching the 4-{[(benzyloxy)carbonyl]amino}butanoate moiety to the coumarin ring at the 7-position, typically through an esterification reaction.
Synthesis Pathway
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Perkin Reaction | Salicylaldehyde, Acetic Anhydride | Pyridine, Heat |
| 2 | Alkylation | Benzyl Chloride, Methyl Iodide | Base (e.g., NaOH), Solvent (e.g., DMF) |
| 3 | Esterification | 4-{[(Benzyloxy)carbonyl]amino}butanoic Acid | DCC, DMAP, Solvent (e.g., CH2Cl2) |
Biological Activities and Potential Applications
Coumarins are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The addition of a protected amino acid moiety to the coumarin structure could enhance these properties or introduce new biological activities, making it a candidate for drug development.
Potential Applications
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Pharmaceuticals: The compound could be used as a precursor in the synthesis of drugs targeting specific biological pathways.
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Biological Research: It may serve as a tool compound in studying protein interactions or enzyme activity due to its protected amino group.
Biological Activity Data
| Compound | Activity | IC50/EC50 | Reference |
|---|---|---|---|
| Coumarin Derivatives | Anticancer | Varies | |
| Coumarin Derivatives | Anti-inflammatory | Varies |
Chemical Stability
The compound is stable under normal conditions but may degrade upon exposure to strong acids or bases, which could cleave the ester or carbamate linkages.
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